molecular formula C14H11NOS B1245428 2,3-Dihydro-1,3-benzothiazol-6-yl(phenyl)methanone

2,3-Dihydro-1,3-benzothiazol-6-yl(phenyl)methanone

Cat. No.: B1245428
M. Wt: 241.31 g/mol
InChI Key: BSJCMEIUFYPGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-14080 typically involves the condensation of 6-amino-2(3H)-benzothiazolone with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions in an organic solvent like ethanol. The product is then purified using recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of S-14080 follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

S-14080 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazolones .

Scientific Research Applications

S-14080 has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: S-14080 has been investigated for its analgesic and anti-inflammatory properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-14080 stands out due to its dual mechanism of action, involving both cyclooxygenase inhibition and opioid-like peptide release. This dual action makes it a potent analgesic with a unique profile compared to other similar compounds .

Properties

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

2,3-dihydro-1,3-benzothiazol-6-yl(phenyl)methanone

InChI

InChI=1S/C14H11NOS/c16-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-15-12/h1-8,15H,9H2

InChI Key

BSJCMEIUFYPGNL-UHFFFAOYSA-N

Canonical SMILES

C1NC2=C(S1)C=C(C=C2)C(=O)C3=CC=CC=C3

Synonyms

6-benzoyl-2,3-dihydrobenzothiazole
S 14080
S-14080
S14080

Origin of Product

United States

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